molecular formula C7H9BrN2O2S B13502025 2-bromo-N,N-dimethylpyridine-4-sulfonamide

2-bromo-N,N-dimethylpyridine-4-sulfonamide

Cat. No.: B13502025
M. Wt: 265.13 g/mol
InChI Key: VDYQEXDNPJJBGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N,N-dimethylpyridine-4-sulfonamide typically involves the bromination of N,N-dimethylpyridine-4-sulfonamide. This can be achieved using bromine or other brominating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N,N-dimethylpyridine-4-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N,N-dimethylpyridine-4-sulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

Molecular Formula

C7H9BrN2O2S

Molecular Weight

265.13 g/mol

IUPAC Name

2-bromo-N,N-dimethylpyridine-4-sulfonamide

InChI

InChI=1S/C7H9BrN2O2S/c1-10(2)13(11,12)6-3-4-9-7(8)5-6/h3-5H,1-2H3

InChI Key

VDYQEXDNPJJBGA-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=NC=C1)Br

Origin of Product

United States

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